molecular formula C15H22N2O4 B2691256 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide CAS No. 866150-97-2

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide

Cat. No.: B2691256
CAS No.: 866150-97-2
M. Wt: 294.351
InChI Key: CXOXNROSKVCBFE-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide (CAS: 866150-97-2) is a synthetic acetamide derivative characterized by a morpholine ring substituted at the β-position of the propoxy chain attached to a para-substituted phenylacetamide core . Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.34 g/mol.

Properties

IUPAC Name

2-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c16-15(19)9-12-1-3-14(4-2-12)21-11-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOXNROSKVCBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-(2-hydroxy-3-(morpholin-4-yl)propoxy)benzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions, purification processes, and quality control to ensure consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels and signaling pathways in the body. This mechanism is of particular interest in the development of therapeutic agents for neurological and psychiatric disorders .

Comparison with Similar Compounds

Atenolol (2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide)

Key Differences :

  • Substituent: Atenolol replaces the morpholine group with an isopropylamino (-NHCH(CH₃)₂) group .
  • Pharmacology: Atenolol is a selective β₁-adrenergic receptor antagonist used for hypertension and angina. The isopropylamino group enhances β₁-receptor binding affinity, while the morpholine derivative lacks β-blocker activity due to altered receptor interactions .
  • Physicochemical Properties: Solubility: Morpholine derivatives generally exhibit higher aqueous solubility than alkylamines due to the oxygen-rich heterocycle .
Property 2-{4-[2-Hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide Atenolol
Molecular Formula C₁₅H₂₀N₂O₄ C₁₄H₂₂N₂O₃
Substituent Morpholin-4-yl Isopropylamino
Therapeutic Class Not established (research compound) β₁-Selective antagonist
Aqueous Solubility Higher (predicted) Moderate
CAS Number 866150-97-2 29122-68-7

Practolol (N-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide)

Key Differences :

  • Structural Variation: Practolol is an N-acetylated para-aminophenol derivative, whereas the target compound features a phenylacetamide backbone .
  • Pharmacology: Practolol was withdrawn due to carcinogenicity but initially served as a β-blocker. Its N-acetyl linkage alters pharmacokinetics, increasing renal excretion compared to Atenolol .
Property This compound Practolol
Core Structure Phenylacetamide N-Acetylated para-aminophenol
Substituent Morpholin-4-yl Isopropylamino
Toxicity Not reported Oculomucocutaneous syndrome
CAS Number 866150-97-2 6673-35-4

N-{4-[2-Hydroxy-3-(2-methyl-4-nitro-1H-imidazol)propoxy]phenyl}acetamide

Key Differences :

  • Substituent : A 2-methyl-4-nitroimidazole group replaces morpholine, conferring anti-urease and anti-inflammatory activity .
  • Applications : This derivative targets bacterial infections (e.g., Helicobacter pylori) due to nitroimidazole’s redox-active properties, unlike the morpholine compound .
Property This compound Nitroimidazole Derivative
Substituent Morpholin-4-yl 2-Methyl-4-nitroimidazole
Bioactivity Not reported Anti-urease, anti-inflammatory
Therapeutic Use Research compound Antimicrobial

N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide

Key Differences :

Property This compound Piperazinyl Derivative
Molecular Weight 292.34 g/mol 399.48 g/mol
Substituent Morpholin-4-yl 4-(4-Methoxyphenyl)piperazinyl
Lipophilicity Moderate High
Potential CNS Activity Unlikely Possible

Atenolol Impurity D (2-[4-[(2RS)-3-Chloro-2-hydroxypropoxy]phenyl]acetamide)

Key Differences :

  • Substituent: A chloro-hydroxypropoxy group replaces the amino/morpholine moiety, rendering it a non-therapeutic byproduct with reduced receptor affinity .
  • Synthesis: Formed during Atenolol synthesis via incomplete amination or side reactions .
Property This compound Atenolol Impurity D
Substituent Morpholin-4-yl 3-Chloro-2-hydroxypropoxy
Bioactivity Research compound Inactive impurity
Regulatory Status Experimental Controlled as a pharmaceutical impurity

Biological Activity

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide, also known by its CAS number 866150-97-2, is a compound characterized by a complex structure that includes a morpholine ring, a hydroxy group, and an acetamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.351 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid

Synthesis

The synthesis of this compound typically involves the reaction of 4-(2-hydroxy-3-(morpholin-4-yl)propoxy)benzaldehyde with acetamide under optimized conditions to achieve high yields and purity. The industrial production methods focus on scaling up the synthesis while maintaining quality control.

The primary biological activity of this compound is attributed to its ability to inhibit selective norepinephrine reuptake. This mechanism is significant for its potential therapeutic applications in treating neurological and psychiatric disorders, as it can modulate neurotransmitter levels and influence various signaling pathways in the body.

Research Findings

  • Neuropharmacological Effects : Studies indicate that compounds with similar structures have shown promise in modulating neurotransmitter systems. Specifically, the inhibition of norepinephrine reuptake may lead to antidepressant-like effects, making this compound a candidate for further investigation in mood disorder treatments.
  • Enzyme Inhibition : Recent research has explored the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, it has been suggested that similar compounds exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could have implications for skin-related therapies .

Case Study 1: Antidepressant Activity

A study investigated the effects of various norepinephrine reuptake inhibitors, including derivatives of this compound. Results indicated that these compounds significantly increased serotonin and norepinephrine levels in animal models, leading to improved behavioral outcomes associated with depression .

Case Study 2: Tyrosinase Inhibition

Another study focused on the compound's structural analogs and their effects on tyrosinase activity. The findings revealed that modifications to the phenolic structure could enhance or reduce inhibitory potency against tyrosinase, suggesting that this compound could be optimized for better efficacy in skin lightening agents .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
4-[2-hydroxy-3-(morpholin-4-yl)propoxy]benzonitrileSimilar morpholine structureModerate enzyme inhibition
{2-Hydroxy-4-[3-(morpholin-4-yl)propoxy]phenyl}(phenyl)methanoneDifferent functional groupLower norepinephrine reuptake inhibition

The unique combination of functional groups in this compound sets it apart from similar compounds, particularly in its selective action on norepinephrine pathways.

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